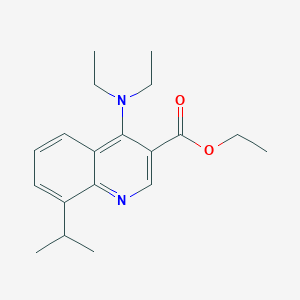

Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate

Description

Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C19H26N2O2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

ethyl 4-(diethylamino)-8-propan-2-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C19H26N2O2/c1-6-21(7-2)18-15-11-9-10-14(13(4)5)17(15)20-12-16(18)19(22)23-8-3/h9-13H,6-8H2,1-5H3 |

InChI Key |

VYIIENLPYSUHMS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C2C=CC=C(C2=NC=C1C(=O)OCC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethylamino and isopropyl groups. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques further ensures the compound’s purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.

Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

- Ethyl 4-(dimethylamino)-quinoline-3-carboxylate

- Ethyl 4-(diethylamino)-quinoline-3-carboxylate

- Ethyl 4-(diethylamino)-8-methylquinoline-3-carboxylate

Comparison: Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate stands out due to the presence of the isopropyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from other similar quinoline derivatives.

Biological Activity

Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 300.4 g/mol

- Structure : The compound features a quinoline core with a diethylamino group and an isopropyl substituent, enhancing its solubility and biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Properties : Quinoline derivatives are well-documented for their antitumor effects. Studies indicate that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- FABP Inhibition : The compound acts as an inhibitor of fatty acid binding proteins (FABP) 4 and 5, which are implicated in metabolic disorders such as type 2 diabetes and obesity. Inhibition of these proteins can lead to reduced triglyceride levels and improved insulin sensitivity in preclinical models .

- Anti-inflammatory Effects : Research has shown that this compound may exert anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of FABPs : By binding to FABP4 and FABP5, the compound disrupts fatty acid transport and metabolism, which is crucial in managing metabolic syndromes .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors.

Metabolic Syndrome

In a preclinical trial involving obese mice, administration of the compound resulted in a notable decrease in body weight and plasma lipid levels. The study highlighted its potential as a therapeutic agent for managing obesity-related conditions by targeting FABP pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Antitumor, FABP inhibition |

| Chloroquine | CHClN | Antimalarial; known for similar quinoline structure |

| Quinine | CHNO | Antimalarial; exhibits various pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.